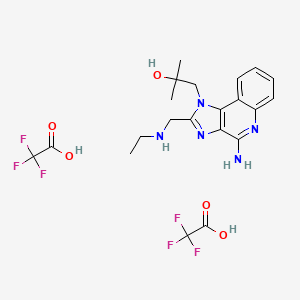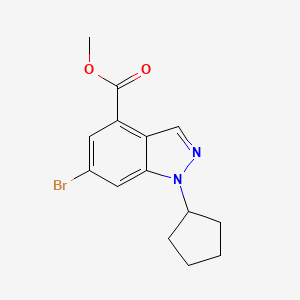
Gardiquimod trifluoroacetate
Overview
Description
Gardiquimod trifluoroacetate is an experimental drug that acts selectively at both mouse and human forms of toll-like receptor 7 (TLR7). It functions as an immune response modifier . The core structure is 1H-imidazo[4,5-c]quinoline, as found in related drugs such as imiquimod and resiquimod .
Molecular Structure Analysis
The molecular structure of Gardiquimod includes a 1H-imidazo[4,5-c]quinoline core . It is structurally very similar to resiquimod, differing only by an oxygen for nitrogen switch .Chemical Reactions Analysis
Trifluoroacetic acid, a component of this compound, has been used in chemical derivatization of amines for 19F-NMR spectroscopy . Additionally, ultra-short-chain perfluoroalkyl acids like trifluoroacetic acid are known for their high polarity, resulting in low retention using reversed-phase liquid chromatography .Physical And Chemical Properties Analysis
This compound is a solid, white to off-white compound . It is highly soluble in water .Scientific Research Applications
1. Anti-HIV-1 Effects
Gardiquimod trifluoroacetate has shown potential as a therapeutic agent for viral infections like HIV. It acts as a specific agonist for Toll-like receptor 7 (TLR7) and demonstrates the ability to significantly reduce HIV-1 infection in macrophages and activated peripheral blood mononuclear cells. This is achieved by inhibiting HIV-1 reverse transcriptase, an early step in the life cycle of HIV-1, and inducing interferon-alpha (IFN-α) transcription, highlighting its dual role as an immune system modifier and a reverse transcriptase inhibitor (Buitendijk, Eszterhas, & Howell, 2013).
2. Cancer Therapy
Gardiquimod has been studied for its role in cancer therapy, specifically in combination with vasculature disrupting agents (VDAs). This combination showed significant tumor growth inhibition in a mice melanoma model. Gardiquimod encapsulated in poly lactide-co-glycolide (PLGA) nanoparticles induced immune stimulation, and the synergistic effect of immune stimulation and vasculature disruption contributed to the inhibition of tumor growth (Seth et al., 2016).
3. Inhibition of K562 Cells
Gardiquimod showed inhibitory effects on K562 cells (a model for chronic myeloid leukemia) by enhancing their sensitivity to killing activity of human γδT cells. It stimulated the proliferation of γδT cells and inhibited the proliferation of K562 cells, demonstrating potential in leukemia treatment (Zhou et al., 2012).
4. Vaccine Development
Gardiquimod has been used in vaccine development, particularly in combination with antigens and adjuvants for dendritic cell (DC) activation and T cell priming. Its application in polymeric micelles enhanced the immune response, indicating its potential in immunotherapy and personalized cancer therapy (Hasegawa & Vlies, 2015).
5. Leishmaniasis Vaccine Adjuvant
In a study on visceral leishmaniasis, gardiquimod was evaluated as an adjuvant with heat-killed Leishmania donovani antigen. It resulted in a lower parasite burden and higher immune response in vaccinated mice, showing its effectiveness as an adjuvant in vaccines against this parasitic disease (Goyal, Keshav, & Kaur, 2021).
Mechanism of Action
Target of Action
Gardiquimod trifluoroacetate is an experimental drug that acts selectively at both mouse and human forms of Toll-like receptor 7 (TLR7) . TLR7 is a pattern-recognition receptor that plays a crucial role in the host immune responses .
Mode of Action
This compound functions as an immune response modifier . It is a specific agonist for human and mouse TLR7 . Similar to Imiquimod, another imidazoquinoline compound, Gardiquimod induces the activation of NF-κB in HEK293 cells expressing human or mouse TLR7 . It is more potent than Imiquimod .
Pharmacokinetics
Upon resuspension, it is stable for 6 months at -20 °C .
Result of Action
Gardiquimod promotes the proliferation of murine splenocytes, stimulates the activation of splenic T, NK and natural killer T (NKT) cells, increases the cytolytic activity of splenocytes against tumor cell lines, and enhances the expression of costimulatory molecules and IL-12 by macrophages and bone marrow-derived dendritic cells (DCs) .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Gardiquimod trifluoroacetate is an imidazoquinoline compound that induces the activation of NF-κB in HEK293 cells expressing human or murine TLR7 . It is more potent than its imidazoquinoline analog Imiquimod . This compound interacts with TLR7, leading to the overall activation and maturation of antigen-presenting cells, such as dendritic cells (DCs), and the secretion of proinflammatory cytokines and type I IFN .
Cellular Effects
This compound promotes the proliferation of murine splenocytes, stimulates the activation of splenic T, NK and natural killer T (NKT) cells, increases the cytolytic activity of splenocytes against B16 and MCA-38 tumor cell lines, and enhances the expression of costimulatory molecules and IL-12 by macrophages and bone marrow-derived dendritic cells (DCs) . It also down-regulates Ca2±induced differentiation marker expression and activates Raf-MEK-ERK and PI3K-AKT signal pathways in HaCaT cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to TLR7, leading to the activation of NF-κB, mitogen-activated protein kinase and other signaling pathways . This results in the secretion of cytokines such as interferon (IFN)-a and tumor-necrosis factor-a .
Temporal Effects in Laboratory Settings
This compound is provided lyophilized and shipped at room temperature. Upon receipt, it should be stored at -20 °C. Upon resuspension, prepare aliquots of this compound and store at -20 °C for long term storage. Resuspended product is stable for 6 months at -20 °C .
Dosage Effects in Animal Models
In a murine model, both this compound and its analog improved the antitumor effects of tumor lysate-loaded DCs, resulting in delayed growth of subcutaneous B16 melanoma tumors and suppression of pulmonary metastasis . This compound demonstrated more potent antitumor activity than its analog .
Metabolic Pathways
It is known to activate TLR7, which is localized to endosomes and recognizes single-stranded RNA, resulting in the activation of various signaling pathways .
Transport and Distribution
As a TLR7 agonist, it is likely to be transported to endosomes where TLR7 is localized .
Subcellular Localization
As a TLR7 agonist, this compound is likely to be localized to endosomes where TLR7 is found
properties
IUPAC Name |
1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O.2C2HF3O2/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18;2*3-2(4,5)1(6)7/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20);2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQPQSJDMJVOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F6N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159840-61-5 | |
| Record name | Gardiquimod trifluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159840615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GARDIQUIMOD TRIFLUOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6M4HJ0WU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)
![sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B560457.png)


![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)
![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)
![2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile](/img/structure/B560466.png)

![2-[5-[(3,4-Dichlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B560470.png)



